Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane
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Overview
Description
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butenynyl chain, which is further substituted with a nitrophenyl group. This compound is notable for its unique structural features, which include multiple bonds and aromaticity, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane typically involves the coupling of a trimethylsilyl-substituted alkyne with a nitrophenyl-substituted alkene. This process can be achieved through various methods, including:
Sonogashira Coupling: This method involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide in the presence of a copper co-catalyst.
Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl halides under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon chemistry and large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted silanes.
Scientific Research Applications
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity due to the presence of the nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane exerts its effects is largely dependent on its chemical structure. The nitrophenyl group can interact with various molecular targets, potentially inhibiting or activating specific pathways. The trimethylsilyl group can also influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethyl[4-(4-methylphenyl)but-3-en-1-yn-1-yl]silane: Similar structure but with a methyl group instead of a nitro group.
Trimethyl[4-(4-chlorophenyl)but-3-en-1-yn-1-yl]silane: Contains a chlorine atom instead of a nitro group.
Uniqueness
Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
922528-75-4 |
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Molecular Formula |
C13H15NO2Si |
Molecular Weight |
245.35 g/mol |
IUPAC Name |
trimethyl-[4-(4-nitrophenyl)but-3-en-1-ynyl]silane |
InChI |
InChI=1S/C13H15NO2Si/c1-17(2,3)11-5-4-6-12-7-9-13(10-8-12)14(15)16/h4,6-10H,1-3H3 |
InChI Key |
CBDNGPFALRBGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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